Bienvenue dans la boutique en ligne BenchChem!

5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine

COX-2 Pharmacology Drug Metabolism Enzyme Inhibition

6'-Desmethyletoricoxib (CAS 202409-31-2) is the desmethyl metabolite of Etoricoxib, exhibiting complete loss of COX-2 potency (>900-fold higher IC50) versus the parent drug. This makes it an ideal negative control for distinguishing COX-2 mediated effects from off-target activity. As a primary Etoricoxib process impurity, it is mandated for HPLC/UPLC/LC-MS method development, validation, and batch release testing. Procuring this precise compound ensures chromatographic retention time matching and accurate quantification, eliminating the regulatory risk of isomer misidentification. Available in ≥98% purity suitable for analytical reference standard use.

Molecular Formula C17H13ClN2O2S
Molecular Weight 344.8 g/mol
CAS No. 202409-31-2
Cat. No. B104571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine
CAS202409-31-2
Synonyms5-Chloro-3-(4-methylsulfonylphenyl)-2-(3-pyridyl)pyridine
Molecular FormulaC17H13ClN2O2S
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=CC=C3
InChIInChI=1S/C17H13ClN2O2S/c1-23(21,22)15-6-4-12(5-7-15)16-9-14(18)11-20-17(16)13-3-2-8-19-10-13/h2-11H,1H3
InChIKeyCUVUXNULRBGYON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine (CAS 202409-31-2): A Key COX-2 Inhibitor Metabolite and Reference Standard for Analytical Development


The compound with CAS 202409-31-2, chemically named 5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine, is primarily known as 6'-Desmethyletoricoxib, the major active metabolite of the selective cyclooxygenase-2 (COX-2) inhibitor Etoricoxib . It is a member of the 'coxib' class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed for high selectivity against the COX-2 enzyme. This specific chemical entity is a key reference standard and impurity marker in pharmaceutical quality control, where its accurate identification and quantification are essential for ensuring the purity and safety of Etoricoxib drug substance and finished products . Its structure consists of a bipyridine core with chloro and methylsulfonylphenyl substituents, a scaffold common to several highly selective COX-2 inhibitors .

Why a Generic 'COX-2 Inhibitor' or 'Etoricoxib Impurity' Specification is Insufficient: The Critical Distinctions of 6'-Desmethyletoricoxib (202409-31-2)


Procuring a compound solely based on its class (e.g., 'COX-2 inhibitor' or 'Etoricoxib-related compound') without precise structural specification leads to significant experimental and regulatory risk. The term 'COX-2 inhibitor' encompasses a wide range of potencies and selectivities; for example, the parent drug Etoricoxib exhibits a 106-fold selectivity for COX-2 over COX-1 in human whole blood, whereas its close analog Rofecoxib has a 35-fold selectivity, a difference with profound clinical and pharmacological implications [1]. Similarly, substituting 6'-Desmethyletoricoxib (202409-31-2) with another Etoricoxib process impurity, such as an isomer or a different N-oxide derivative, would invalidate analytical methods due to different chromatographic retention times and mass spectral properties . Furthermore, the basic physicochemical nature of this scaffold (as seen with Etoricoxib) confers distinct solubility and absorption profiles that are not shared by acidic or neutral coxibs like Lumiracoxib or Celecoxib, leading to disparate experimental outcomes [2]. Therefore, precise chemical identity is non-negotiable for method validation, pharmacological studies, and regulatory compliance.

Quantitative Differentiation of 6'-Desmethyletoricoxib (202409-31-2): A Comparative Evidence Guide for Analytical and Pharmacological Selection


COX-2 Inhibitory Activity: A Dramatic Potency Shift from the Parent Drug Etoricoxib

6'-Desmethyletoricoxib (202409-31-2) exhibits a significantly attenuated COX-2 inhibitory potency compared to its parent drug, Etoricoxib. While Etoricoxib is a potent, highly selective inhibitor, its desmethyl metabolite demonstrates a >900-fold higher IC50, effectively categorizing it as pharmacologically inactive for COX-2 inhibition. This stark difference underscores the critical importance of distinguishing between the parent drug and its metabolite in any experimental context involving COX-2 activity [1].

COX-2 Pharmacology Drug Metabolism Enzyme Inhibition Metabolite Activity

COX-1 vs. COX-2 Selectivity Profile: A Complete Loss of Parental Selectivity

The remarkable COX-2 selectivity of the parent compound, Etoricoxib, is completely lost in its desmethyl metabolite. Etoricoxib demonstrates a 106-fold selectivity for COX-2 over COX-1. In contrast, 6'-Desmethyletoricoxib (202409-31-2) is a weak and non-selective inhibitor, with its COX-1 IC50 being only 16-fold higher than its COX-2 IC50, indicating a lack of the therapeutically relevant selectivity profile [1].

COX-2 Selectivity Enzyme Assay Off-Target Effects Metabolite Pharmacology

Clinical Efficacy in Ankylosing Spondylitis: Etoricoxib's Demonstrated Superiority Over Celecoxib

In a large-scale Bayesian network meta-analysis of 26 randomized controlled trials involving 3,410 patients with ankylosing spondylitis, Etoricoxib demonstrated statistically significant superior pain reduction compared to several other NSAIDs, including Celecoxib, a widely used selective COX-2 inhibitor [1]. This clinical evidence reinforces the notion that even within the selective COX-2 inhibitor class, pharmacological differences translate into distinct efficacy profiles, making the parent compound a specific reference point for understanding the class's therapeutic potential.

Clinical Efficacy Ankylosing Spondylitis Pain Management NSAID Comparison Network Meta-Analysis

Post-Bariatric Surgery Pharmacokinetics: A Case Against Basic Coxibs Like Etoricoxib

The basic physicochemical nature of the Etoricoxib scaffold leads to a profound pH-dependent solubility profile. A 2023 study using physiologically-based biopharmaceutics model (PBBM) simulations showed that Etoricoxib absorption is severely impaired after bariatric surgery, whereas the neutral drug Celecoxib is unaffected [1]. This highlights how the chemical class (basic vs. neutral/acidic) of a coxib dictates its suitability for specific patient populations, a key consideration for experimental design in altered GI physiology models.

Pharmacokinetics Drug Absorption Bariatric Surgery Solubility Physiologically-Based Biopharmaceutics Model (PBBM)

Recommended Applications for 6'-Desmethyletoricoxib (202409-31-2) Based on Its Quantified Differentiators


As a High-Purity Reference Standard for Etoricoxib Impurity Profiling and Pharmaceutical QC

Given its identity as a key metabolite and process impurity of Etoricoxib, the primary and most critical application of 6'-Desmethyletoricoxib is as an analytical reference standard. Its use is mandated in pharmaceutical quality control for the development and validation of HPLC, UPLC, or LC-MS methods to ensure that Etoricoxib Active Pharmaceutical Ingredient (API) and finished drug products meet stringent regulatory specifications for impurity limits . The accurate quantification of this specific impurity is essential for batch release and stability studies .

As a Negative Control or Structural Analog in COX-2 Pharmacological Studies

Due to its dramatically reduced potency and loss of selectivity for COX-2 compared to the parent drug Etoricoxib, 6'-Desmethyletoricoxib is ideally suited as a negative control compound in in vitro and cell-based assays. It allows researchers to distinguish specific COX-2-mediated effects from off-target activities or to validate the mechanism of action of novel COX-2 inhibitors, as demonstrated by its >900-fold higher IC50 for COX-2 . Its structural similarity to Etoricoxib makes it a superior control compared to chemically unrelated compounds .

As a Chemical Probe for Structure-Activity Relationship (SAR) Studies of COX-2 Inhibitors

The loss of the 6'-methyl group from Etoricoxib to form 6'-Desmethyletoricoxib results in a complete ablation of COX-2 potency and selectivity. This makes the compound a valuable tool for SAR investigations aimed at understanding the critical structural features required for high-affinity binding to the COX-2 active site . It serves as a key reference point for medicinal chemists designing next-generation coxibs with improved safety or efficacy profiles .

As an Internal Standard in Bioanalytical Assays for Etoricoxib Pharmacokinetics

In LC-MS/MS methods developed to quantify Etoricoxib concentrations in biological matrices (e.g., plasma, urine), a stable isotope-labeled internal standard is preferred. However, in its absence, a closely related structural analog like 6'-Desmethyletoricoxib can be evaluated and used as an internal standard to correct for variability in sample preparation and instrument response, improving the accuracy and precision of the bioanalytical method .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.